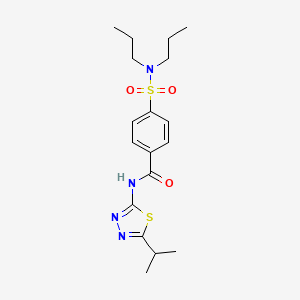
4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its various scientific research applications. It is a sulfonamide derivative that has shown promising results in the field of pharmacology and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to interact with the GABA-A receptor, which is a receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. It has also been found to have anticonvulsant effects in animal models of epilepsy. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its ability to reduce inflammation and pain. This makes it a useful tool for studying the mechanisms of inflammation and pain in animal models. Another advantage is its anticonvulsant effects, which make it a useful tool for studying the mechanisms of epilepsy in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic at high doses, which limits its use in certain experiments.
Future Directions
There are many future directions for the study of 4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity. Finally, studies are needed to determine the optimal dosage and administration of this compound for various scientific research applications.
Synthesis Methods
The synthesis of 4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The 4-chlorobenzoic acid is then reacted with sodium azide to form 4-azidobenzoic acid. The 4-azidobenzoic acid is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine to form the final product, 4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide.
Scientific Research Applications
4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its various scientific research applications. It has shown promising results in the field of pharmacology and medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease.
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-5-11-22(12-6-2)27(24,25)15-9-7-14(8-10-15)16(23)19-18-21-20-17(26-18)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGIWVPBGKIVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2786077.png)
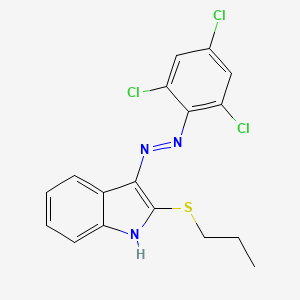

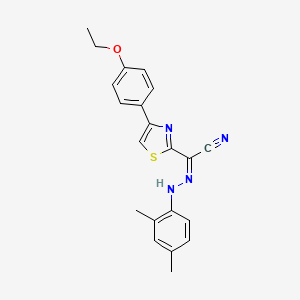
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2786084.png)
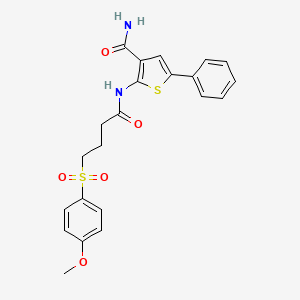
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2786087.png)
![Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate](/img/structure/B2786089.png)

![Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2786092.png)

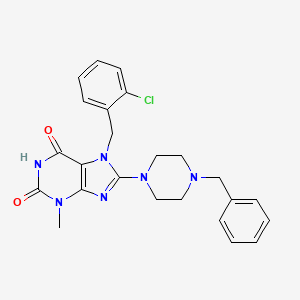

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2786098.png)